(S)-1-isopropyl-3-methylpiperazine

Description

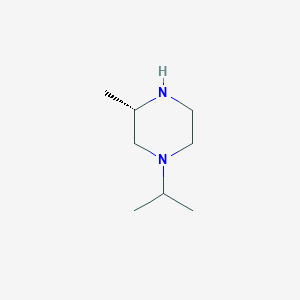

(S)-1-Isopropyl-3-methylpiperazine is a chiral piperazine derivative characterized by an isopropyl group at the N1 position and a methyl group at the C3 position of the piperazine ring. Its molecular formula is C₈H₁₈N₂ (as the free base) or C₈H₂₀Cl₂N₂ in its dihydrochloride salt form, with a purity of ≥95% . The compound’s stereochemistry (S-configuration) is critical for its interactions in chiral environments, particularly in pharmaceutical applications where enantioselectivity influences receptor binding or metabolic pathways .

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(3S)-3-methyl-1-propan-2-ylpiperazine |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |

InChI Key |

YACAUMLIXMVUBX-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1)C(C)C |

Canonical SMILES |

CC1CN(CCN1)C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-1-isopropyl-3-methylpiperazine typically involves selective alkylation and substitution reactions on piperazine derivatives to introduce the isopropyl and methyl groups at the N-1 and C-3 positions, respectively. The stereochemistry at the 3-position is controlled to obtain the (S)-enantiomer.

Alkylation of Piperazine Derivatives

A common approach to prepare 1-substituted piperazines involves the alkylation of piperazine or its methyl-substituted derivatives with alkyl halides or related reagents under reflux conditions.

- For example, 4-(ω-hydroxyalkyl)-2-methylpiperazine can be alkylated with isopropyl halides in ethanol under reflux with sodium bicarbonate as a base. The reaction mixture is then worked up by extraction with ether, drying, and purification by vacuum distillation and fractionation to isolate the desired product with good yield (~45%).

Cyclization and Functional Group Transformations

In related piperazine syntheses, cyclization reactions using reagents like carbonyldiimidazole (CDI) have been employed to form heterocyclic frameworks prior to final alkylation steps. Although this is more common in benzimidazolone derivatives, similar strategies may be adapted for piperazine derivatives to ensure ring closure and substitution at desired positions.

Purification and Characterization

Purification methods typically include:

- Extraction with organic solvents (ether, toluene).

- Drying over anhydrous sodium sulfate.

- Vacuum distillation under reduced pressure.

- Fractional distillation using Vigreux columns for enhanced purity.

Characterization is performed by:

- Nuclear Magnetic Resonance (1H-NMR, 13C-NMR).

- Elemental analysis.

- Optical rotation measurements to confirm stereochemistry.

Comparative Data Table of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions: (S)-1-isopropyl-3-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: N-oxides of (S)-1-isopropyl-3-methylpiperazine.

Reduction: Reduced piperazine derivatives.

Substitution: N-alkyl or N-acyl derivatives of (S)-1-isopropyl-3-methylpiperazine.

Scientific Research Applications

Drug Development

(S)-1-Isopropyl-3-methylpiperazine is primarily utilized in the pharmaceutical industry as a building block for synthesizing more complex molecules. Its ability to act as a ligand for specific receptors allows it to modulate biological activity effectively. This compound has been studied for its potential as an enzyme inhibitor, influencing metabolic pathways by binding to active sites on enzymes, thereby regulating their activity.

Case Study: Antimalarial Properties

Research has demonstrated that modifications to the piperazine core can enhance the potency and metabolic stability of related compounds. For instance, studies on imidazolopiperazines have shown that structural changes can lead to improved antimalarial activities, with certain derivatives achieving over 99% parasitemia reduction in mouse models . Although (S)-1-isopropyl-3-methylpiperazine itself may not be directly referenced in these studies, its structural relatives highlight the potential for similar enhancements in therapeutic efficacy.

The compound exhibits notable biological activities due to its interaction with various molecular targets. It is particularly relevant in the context of neurological disorders, where it may serve as a candidate for developing treatments aimed at modulating neurotransmitter systems. The unique substitution pattern of (S)-1-isopropyl-3-methylpiperazine allows for selective binding to receptors involved in these pathways.

Chemical Synthesis and Derivatives

The synthesis of (S)-1-isopropyl-3-methylpiperazine typically involves several key steps that can be optimized for industrial production. The compound serves as a precursor for synthesizing various derivatives that may possess enhanced pharmacological properties or target specific biological pathways more effectively.

Mechanism of Action

The mechanism of action of (S)-1-isopropyl-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns, stereochemistry, and electronic properties. Below is a detailed comparison of (S)-1-isopropyl-3-methylpiperazine with key analogs:

Positional Isomers: (S)-1-Isopropyl-2-methylpiperazine

- Structural Difference : Methyl group at C2 instead of C3.

- For example, C3-substituted piperazines often show enhanced CNS penetration compared to C2 analogs due to reduced polarity .

- Applications: Limited data on (S)-1-isopropyl-2-methylpiperazine suggests its use in synthetic intermediates rather than direct therapeutic roles .

Enantiomeric Pair: (R)-1-Isopropyl-3-methylpiperazine

- Structural Difference : R-configuration at the chiral center.

- Impact : Enantiomers can exhibit divergent pharmacokinetic and toxicological profiles. For instance, (R)-isomers of certain piperazines demonstrate higher metabolic stability but lower receptor selectivity compared to (S)-forms .

- Availability : (R)-1-Isopropyl-3-methylpiperazine is listed as discontinued in commercial catalogs, highlighting the preferential development of the (S)-enantiomer in research .

Substituent Variants: 1-Methyl-3-phenylpiperazine

- Structural Difference : Phenyl group at N1 instead of isopropyl.

Simplified Analog: 1-Isopropylpiperazine

- Structural Difference : Lacks the C3 methyl group.

- Safety Profile : Classified as a flammable liquid (Category 3) with acute toxicity (H311, H315) , whereas methyl-substituted analogs like (S)-1-isopropyl-3-methylpiperazine may exhibit moderated reactivity due to increased steric shielding .

Data Table: Key Properties of (S)-1-Isopropyl-3-methylpiperazine and Analogs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-isopropyl-3-methylpiperazine with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) is a common strategy to separate enantiomers. highlights a dihydrochloride salt synthesis achieving 95% purity, suggesting salt formation as a viable purification step. Catalytic asymmetric alkylation of piperazine precursors using chiral ligands (e.g., BINOL derivatives) may also enhance enantiomeric excess (ee). Reaction conditions (solvent polarity, temperature) should be optimized to minimize racemization .

Q. How can researchers characterize the stereochemical configuration of (S)-1-isopropyl-3-methylpiperazine?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for determining enantiomeric purity. Polarimetry and circular dichroism (CD) spectroscopy provide complementary data on optical activity. Single-crystal X-ray diffraction remains the gold standard for absolute configuration determination, as demonstrated in for structurally related piperazine derivatives .

Q. What analytical techniques are suitable for quantifying (S)-1-isopropyl-3-methylpiperazine in complex matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode offers high sensitivity and specificity. Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. validates a GC-MS method for trifluoromethylphenyl-piperazine analogs, which can be adapted by optimizing column stationary phases (e.g., DB-5MS) and gradient programs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity data for (S)-1-isopropyl-3-methylpiperazine derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., receptor binding pH, cell line specificity). Systematic replication studies using standardized protocols (e.g., CEREP Panels) are critical. For example, highlights structural analogs with divergent bioactivity due to minor substituent changes. Cross-validate findings with computational docking studies (e.g., AutoDock Vina) to correlate structural features with target affinity .

Q. What strategies improve the metabolic stability of (S)-1-isopropyl-3-methylpiperazine in preclinical studies?

- Methodological Answer : Introduce steric hindrance at metabolically labile sites (e.g., methyl groups on the piperazine ring) or replace labile hydrogen atoms with deuterium (deuterium exchange). discusses stability enhancements in imidazole-piperazine hybrids via fluorination of aromatic rings. In vitro microsomal assays (human/rat liver microsomes) should quantify metabolic half-life improvements .

Q. How does the stereochemistry of (S)-1-isopropyl-3-methylpiperazine influence its interaction with CNS targets?

- Methodological Answer : Enantiomers may exhibit distinct binding kinetics to G-protein-coupled receptors (GPCRs). Radioligand displacement assays (e.g., using [³H]-spiperone for dopamine D2 receptors) can quantify affinity differences. notes that benzyl-substituted piperazines show stereospecific activity at serotonin receptors, suggesting similar structure-activity relationships for the (S)-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.